Quizalofop-ethyl D3 (3,3,3-D3)
Overview
Description
Quizalofop-ethyl-d3 is the deuterium labeled Quizalofop-ethyl . It is used for research purposes . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
The synthesis of Quizalofop-ethyl D3 involves the incorporation of deuterium, a stable isotope of hydrogen . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis
The molecular weight of Quizalofop-ethyl D3 is 376.00 and its formula is C19H14D3ClN2O4 . The structure can be represented by the SMILES string: [2H]C([2H])([2H])C(OC1=CC=C(OC2=NC3=CC=C(Cl)C=C3N=C2)C=C1)C(OCC)=O .Physical And Chemical Properties Analysis
Quizalofop-ethyl D3 has a molecular weight of 376.00 and a formula of C19H14D3ClN2O4 . Further physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Herbicide Residue and Safety Assessment
Quizalofop-ethyl, a phenoxy propionate herbicide, has been studied for its residue levels in various crops and soils. Studies show that at harvest time, its residues on crops like black gram and onion, as well as in soil, are below the determination limit, indicating its safety from a consumer and environmental perspective (Mandal et al., 2013), (Sahoo et al., 2013).
Soil Adsorption Characteristics
Research on soil adsorption of quizalofop-ethyl suggests that the amount of soil adsorption increases with soil organic matter and incubation temperature. This understanding is crucial for effective application and environmental management of this herbicide (Kim et al., 1996).
Impact on Weeds in Agricultural Crops
Several studies have evaluated quizalofop-ethyl's efficacy in controlling weeds in various crops. It has been found effective in managing grassy weed flora in crops like groundnut and soybean, without residual toxicity to succeeding crops (Singh et al., 2014), (Jadhav & Kashid, 2019).
Environmental Fate and Transport
Studies on the field dissipation and transport of quizalofop-p-ethyl in crops like sunflower under various conditions indicate a minimal risk for soil and water body contamination due to its fast dissipation rate and low transport via water and sediment runoff (Mantzos et al., 2016).
Detection and Quantification Methods
Developments in enzyme-linked immunosorbent assay (ELISA) for quizalofop-p-ethyl provide a convenient analytical technique for monitoring this herbicide in environmental samples like water and soil, offering an alternative to more complex and expensive methods (Zeng et al., 2006), (Wang et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Quizalofop-ethyl-d3, also known as ethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]-3,3,3-trideuteriopropanoate or Quizalofop-ethyl D3 (3,3,3-D3), primarily targets the enzyme acetyl-CoA carboxylase (ACCase) in plants . ACCase plays a crucial role in fatty acid synthesis, which is essential for plant growth and development .
Mode of Action
Quizalofop-ethyl-d3 interacts with its target, ACCase, by inhibiting its activity . This inhibition disrupts the synthesis of fatty acids, thereby halting the growth of the plant . The compound is systemic and is absorbed through the treated foliage, reaching the meristem tissue within 24 hours .
Biochemical Pathways
The inhibition of ACCase by Quizalofop-ethyl-d3 affects the fatty acid synthesis pathway . This disruption blocks the production of phospholipids, which are essential components of cell membranes . The downstream effect of this disruption is the cessation of cell growth and, consequently, plant growth .
Pharmacokinetics
It is known that the compound is absorbed through the leaf surface and translocated throughout the plant via the xylem and phloem . This systemic movement and accumulation in the meristematic tissue likely impact the bioavailability of the compound within the plant.
Result of Action
The molecular effect of Quizalofop-ethyl-d3’s action is the inhibition of ACCase, leading to a disruption in fatty acid synthesis . On a cellular level, this results in the cessation of cell growth, effectively stopping the growth of the plant . This makes Quizalofop-ethyl-d3 an effective herbicide for controlling grass weeds .
properties
IUPAC Name |
ethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]-3,3,3-trideuteriopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-3-24-19(23)12(2)25-14-5-7-15(8-6-14)26-18-11-21-17-10-13(20)4-9-16(17)22-18/h4-12H,3H2,1-2H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUHJPCHFDQAIT-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)OCC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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